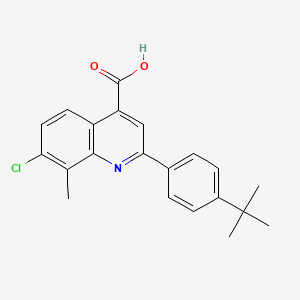

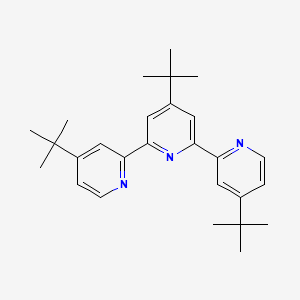

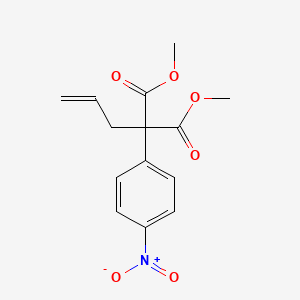

N-(4-benzamidocyclohexyl)benzamide

カタログ番号 B1307901

CAS番号:

153250-59-0

分子量: 322.4 g/mol

InChIキー: KUDRVFHSKWNDDA-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Benzamides are a class of compounds containing a benzamide moiety, which consists of a benzene ring attached to an amide functional group . They are used widely in the pharmaceutical, paper, and plastic industries, and also as an intermediate product in the synthesis of therapeutic agents .

Synthesis Analysis

Benzamides can be synthesized through direct condensation of carboxylic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth .Molecular Structure Analysis

The molecular structure of benzamides consists of a benzene ring attached to an amide functional group . The exact structure of “N-(4-benzamidocyclohexyl)benzamide” would depend on the specific locations and orientations of the benzamidocyclohexyl groups.Chemical Reactions Analysis

Benzamides can undergo a variety of chemical reactions, including reactions with carboxylic acids and amines at high temperatures .Physical And Chemical Properties Analysis

The physical and chemical properties of benzamides can vary depending on the specific compound. For example, N-Benzylbenzamide has a molecular weight of 211.26 and a melting point of 104-106 °C .科学的研究の応用

Organic Synthesis and Catalysis

- Rh-catalyzed Oxidative Coupling : A method for the synthesis of isoquinolones from benzamides and alkynes via oxidative ortho C-H activation has been developed, demonstrating the utility of benzamides in constructing polycyclic amides and heterocycles (Song et al., 2010).

- Chemoselective N-benzoylation : The N-benzoylation of aminophenols employing benzoylisothiocyanates has been explored, yielding compounds of biological interest (Singh et al., 2017).

Medicinal Chemistry and Drug Design

- Histone Deacetylase Inhibitor : The compound MGCD0103, an isotype-selective small molecule histone deacetylase (HDAC) inhibitor, shows promise as an anticancer drug, highlighting the potential of benzamide derivatives in cancer therapy (Zhou et al., 2008).

- Alkaline Phosphatase Inhibition : Benzamide derivatives have been evaluated for their inhibitory potential against human recombinant alkaline phosphatase, indicating potential applications in medicinal chemistry (Saeed et al., 2015).

Materials Science

- Polyamide Synthesis : A convenient method for the synthesis of well-defined aromatic polyamides has been reported, showcasing the versatility of benzamide compounds in materials science (Yokozawa et al., 2005).

Anti-Tubercular Agents

- Anti-Tubercular Scaffold : The synthesis and evaluation of novel benzamide derivatives for in vitro anti-tubercular activity against Mycobacterium tuberculosis have been conducted, demonstrating the potential of benzamide scaffolds in developing new anti-tubercular drugs (Nimbalkar et al., 2018).

Enzyme Inhibitors and Anticonvulsant Activity

- Anticonvulsant and Analgesic Potential : The synthesis and evaluation of certain benzamide derivatives for their anticonvulsant and analgesic potential have been explored, indicating the therapeutic applications of these compounds (Aboul-Enein et al., 2014).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

N-(4-benzamidocyclohexyl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O2/c23-19(15-7-3-1-4-8-15)21-17-11-13-18(14-12-17)22-20(24)16-9-5-2-6-10-16/h1-10,17-18H,11-14H2,(H,21,23)(H,22,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUDRVFHSKWNDDA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1NC(=O)C2=CC=CC=C2)NC(=O)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60404661 |

Source

|

| Record name | Benzamide, N,N'-1,4-cyclohexanediylbis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60404661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

153250-59-0 |

Source

|

| Record name | Benzamide, N,N'-1,4-cyclohexanediylbis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60404661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

![(Z)-2-[(4-bromophenyl)sulfonyl]-3-[4-(methylsulfanyl)phenyl]-2-propenenitrile](/img/structure/B1307872.png)